1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
The compound 1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde features a unique hybrid structure combining a 1,2,3-triazole ring, an azetidine (four-membered) ring, and a cyclopropanecarbonyl substituent. Key structural elements include:
- Azetidine core: A strained four-membered ring substituted at the 3-position with a methyl group bridging to the triazole.
- 1,2,3-Triazole-4-carbaldehyde: A triazole ring with a formyl (-CHO) group at position 4, enabling reactivity in nucleophilic additions or condensation reactions.
This structure is hypothesized to exhibit distinct physicochemical and biological properties due to the interplay of ring strain (azetidine), electron-withdrawing effects (cyclopropanecarbonyl), and the reactive aldehyde group .
Properties
IUPAC Name |
1-[[1-(cyclopropanecarbonyl)azetidin-3-yl]methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c16-7-10-6-15(13-12-10)5-8-3-14(4-8)11(17)9-1-2-9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJCGZBIVASSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)CN3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Fatty Acid Synthase (FASN) . FASN is a key enzyme in the synthesis of long-chain fatty acids, playing a crucial role in lipid metabolism and energy storage.
Mode of Action
The compound interacts with FASN, inhibiting its activity. FASN catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. By inhibiting FASN, the compound disrupts this process, potentially leading to altered lipid metabolism.
Biochemical Pathways
The inhibition of FASN affects the lipid metabolism pathway . Long-chain fatty acids, the products of FASN activity, are essential components of various lipids and play a role in energy storage. Therefore, the inhibition of FASN can lead to a decrease in the synthesis of these fatty acids, affecting lipid composition and energy homeostasis.
Biochemical Analysis
Biochemical Properties
1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of fatty acid synthase (FASN) activity. FASN is an enzyme involved in the synthesis of fatty acids, and its inhibition can have therapeutic implications for conditions such as cancer and metabolic disorders. The compound interacts with FASN by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of acetyl-CoA and malonyl-CoA into fatty acids.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FASN by this compound can lead to reduced lipid synthesis, which in turn affects cell proliferation and survival. Additionally, changes in gene expression related to lipid metabolism and cell cycle regulation have been observed in cells treated with this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FASN, inhibiting its enzymatic activity. This inhibition disrupts the normal function of FASN, leading to decreased fatty acid synthesis. Additionally, the compound may interact with other proteins and enzymes involved in lipid metabolism, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of FASN and prolonged effects on lipid metabolism and cell proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FASN activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in lipid metabolism and potential damage to liver and other organs. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid synthesis and degradation. The compound interacts with enzymes such as FASN and other cofactors involved in fatty acid metabolism. These interactions can alter metabolic flux and affect the levels of various metabolites, ultimately influencing cellular energy balance and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can impact its activity and effectiveness. Studies have shown that the compound is efficiently transported into cells and distributed to areas where FASN is active, enhancing its inhibitory effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles, such as the endoplasmic reticulum and lipid droplets, where it can interact with FASN and other enzymes involved in lipid metabolism. Targeting signals and post-translational modifications may play a role in directing the compound to these locations, ensuring its effective inhibition of FASN.
Biological Activity
1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the cyclopropanecarbonyl group adds to its chemical uniqueness.
Molecular Formula : CHNO
Molecular Weight : 220.22 g/mol
CAS Number : 2097996-08-0
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with triazole rings often exhibit inhibition against specific enzymes. For instance, they may interact with targets such as human 5-anhydro-D-fructose reductase, which is implicated in various metabolic pathways .
- Antimicrobial Properties : Triazoles are known for their antifungal properties. The compound may demonstrate similar activity against certain fungal strains, although specific studies are needed to confirm this.
- Anticancer Activity : Some studies have shown that triazole derivatives can induce apoptosis in cancer cells. The mechanism typically involves the modulation of signaling pathways related to cell survival and proliferation.
Research Findings and Case Studies
Recent research has highlighted the biological activity of related compounds, providing insights into potential applications for this compound.
Table 1: Summary of Biological Activities
Safety and Toxicity
Understanding the safety profile is crucial for any therapeutic application. The compound's toxicity data is limited; however, standard safety protocols should be followed when handling similar chemical entities.
Table 2: Safety Data
| Hazard Type | Description |
|---|---|
| Skin Irritation | Potential mild irritation reported |
| Eye Damage | Severe eye irritation possible |
| Inhalation Risks | Toxic if inhaled; requires caution |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of triazoles were tested against several cancer cell lines, demonstrating IC50 values ranging from 5 to 15 μM, indicating effective cytotoxicity against cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazole derivatives have been recognized for their effectiveness against a variety of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
This table summarizes findings from a study where the compound was tested against common bacterial and fungal strains .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting the enzyme 1,5-anhydro-D-fructose reductase, which is involved in carbohydrate metabolism.
Affinity Data:
The compound exhibited an IC50 value of 25.1 nM at pH 7.5 and a temperature of 25°C during enzyme assays . This level of inhibition suggests potential applications in metabolic disorders where enzyme modulation is beneficial.
Neurological Applications
The azetidine ring present in the compound may contribute to neuroprotective effects. Research indicates that similar compounds can cross the blood-brain barrier and exhibit neuroprotective properties.
Case Study:
In a neuropharmacological study, compounds with similar structures were tested for neuroprotection against oxidative stress-induced neuronal damage, showing promising results in reducing cell death by up to 40% .
Comparison with Similar Compounds
Substituent Variations on the Azetidine Ring
Key Comparisons :
Analysis :
Triazole vs. Pyrazole Derivatives
Key Comparisons :
Analysis :
Structural and Crystallographic Insights
- Crystal Packing : In 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde (), the aldehyde forms C–H∙∙∙O hydrogen bonds, creating a “V”-shaped molecular geometry. Similar interactions may stabilize the target compound’s solid-state structure .
- Software Tools : SHELXL () and WinGX () are widely used for refining such structures, highlighting the importance of crystallography in understanding intermolecular interactions .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1,2,3-triazole derivatives, including those substituted with azetidine and aldehyde groups, mainly relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction is highly regioselective, producing predominantly 1,4-disubstituted 1,2,3-triazoles under mild conditions with excellent yields and functional group tolerance.
- Key Step: The CuAAC reaction between an organic azide and a terminal alkyne forms the triazole ring.
- Substrate Preparation: The azetidine moiety bearing the cyclopropanecarbonyl group is functionalized to introduce either an azide or alkyne substituent, which then participates in the click reaction.
- Aldehyde Introduction: The aldehyde group on the triazole ring (at the 4-position) is typically introduced either via formylation reactions post-triazole formation or by using aldehyde-functionalized alkynes or azides.
Preparation of the Azetidine Intermediate
The azetidine ring substituted with cyclopropanecarbonyl is prepared by acylation of azetidin-3-yl derivatives with cyclopropanecarbonyl chloride or equivalent reagents under controlled conditions.
- Acylation Conditions: Typically carried out using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at low temperature to avoid ring-opening.
- Purification: The acylated azetidine intermediate is purified by column chromatography.
Functionalization for Click Chemistry
The azetidine intermediate is then functionalized to introduce a methylene linker bearing either an azide or alkyne group necessary for the CuAAC reaction.
- Methylene Linker Introduction: This is commonly achieved by alkylation of the azetidine nitrogen or carbon adjacent to nitrogen with a halomethyl derivative (e.g., bromomethyl azide or propargyl bromide).
- Azide or Alkyne Installation: Depending on the synthetic route, either the azetidine derivative is converted to an azide (via nucleophilic substitution with sodium azide) or an alkyne derivative is synthesized.
Click Chemistry: Formation of the 1,2,3-Triazole Ring
The core triazole ring is formed via CuAAC between the azide and alkyne functional groups.
- Catalyst: Copper(I) iodide (CuI) or copper sulfate with sodium ascorbate is used as the catalyst.
- Solvent: Common solvents include acetonitrile, dimethylformamide (DMF), or aqueous mixtures.
- Base: Hunig’s base (diisopropylethylamine) or triethylamine is often added to facilitate the reaction.
- Temperature and Time: Room temperature to 85°C for 3 to 16 hours, depending on substrates.
- Outcome: The reaction selectively yields the 1,4-disubstituted 1,2,3-triazole.
Introduction of the Aldehyde Group on the Triazole
The aldehyde functionality at the 4-position of the triazole ring can be introduced by:
- Use of Formylated Alkynes/Azides: Employing alkynes or azides already bearing aldehyde groups.
- Post-Cycloaddition Functionalization: Oxidation of methyl groups on the triazole ring or direct formylation using reagents like Vilsmeier-Haack reagents.
Representative Synthesis Example (Based on Analogous Literature)
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Acylation of azetidin-3-yl with cyclopropanecarbonyl chloride | Triethylamine, DCM, 0°C to RT, 3 h | ~85% | Formation of cyclopropanecarbonyl azetidine |
| 2 | Alkylation with bromomethyl azide | DMF, K2CO3, RT, 16 h | ~78% | Introduction of azide functionality |
| 3 | CuAAC reaction with alkyne bearing aldehyde | CuI, Et3N, MeCN, RT, 3 h | 75-85% | Formation of triazole ring |
| 4 | Purification | Column chromatography | - | Final compound isolated |
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC) with appropriate solvent systems.
- Purification: Column chromatography using ethyl acetate/hexane mixtures.
- Characterization: 1H NMR, 13C NMR, LC-MS, and HRMS confirm structure and purity.
Research Findings and Optimization Notes
- The choice of solvent and base critically affects the yield and regioselectivity of the CuAAC reaction.
- Mild reaction conditions preserve sensitive functional groups such as aldehydes and cyclopropanecarbonyl moieties.
- One-pot strategies combining azide formation and CuAAC reduce purification steps and improve overall efficiency.
- Copper catalysts are preferred for 1,4-disubstituted triazole formation; ruthenium catalysts can yield 1,5-disubstituted isomers but are less common for this scaffold.
- Use of sealed tubes and inert atmosphere (argon) prevents oxidation and side reactions during longer reaction times.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Remarks |
|---|---|---|---|
| Azetidine Acylation | Cyclopropanecarbonyl chloride, Et3N | DCM, 0°C to RT, 3 h | High yield, mild conditions |
| Azide/Alkyne Functionalization | Bromomethyl azide or propargyl bromide, K2CO3 | DMF, RT, 16 h | Enables click chemistry |
| CuAAC Cycloaddition | CuI, Hunig’s base | MeCN or DMF, RT, 3-16 h | Regioselective triazole formation |
| Aldehyde Introduction | Pre-functionalized alkyne/azide or formylation reagents | Varies | Position-specific aldehyde installation |
Q & A
Q. Basic
- 1H/13C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm. Triazole C-4 carbons resonate at δ 145–150 ppm, while azetidine protons show splitting patterns indicative of ring strain (δ 3.5–4.5 ppm) .
- X-ray crystallography : Crystallographic studies (e.g., single-crystal X-ray diffraction at 100 K) confirm spatial arrangements, such as the dihedral angle between the triazole and azetidine moieties, critical for understanding steric interactions .
Q. Advanced
- DFT calculations : Computational models (e.g., B3LYP/6-31G*) predict electron density distributions and validate experimental bond lengths/angles. Discrepancies >0.05 Å between DFT and crystallographic data may indicate conformational flexibility .
What strategies mitigate competing side reactions during the synthesis of the azetidine-triazole hybrid scaffold?
Q. Advanced
- Regioselectivity in CuAAC : Use of bulky alkynes (e.g., ethynylcyclopropane) favors 1,4-disubstituted triazole formation over 1,5-isomers. Kinetic studies show that electron-deficient azides accelerate cycloaddition rates .
- Azetidine ring stability : Acylation of azetidine with cyclopropanecarbonyl groups reduces ring-opening side reactions. Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the cyclopropane moiety .
How does the cyclopropane moiety influence the compound’s physicochemical and biological properties?
Q. Advanced
- Lipophilicity : Cyclopropane increases logP by ~0.5–1.0 units compared to non-cyclopropane analogs, enhancing membrane permeability (measured via PAMPA assays) .
- Conformational rigidity : X-ray data reveal that the cyclopropane-azetidine linkage restricts rotational freedom, potentially improving target binding affinity. Molecular dynamics simulations (100 ns trajectories) quantify this rigidity .
What analytical methods are recommended for purity assessment and impurity profiling?
Q. Basic
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve unreacted azide/alkyne precursors. High-resolution MS (ESI+) confirms molecular ion peaks with <2 ppm error .
- TLC monitoring : Silica gel plates (ethyl acetate/hexane, 3:1) with UV visualization detect intermediates during stepwise synthesis .
Q. Advanced
- NMR DOSY : Diffusion-ordered spectroscopy distinguishes between monomeric and aggregated species, critical for assessing solubility in DMSO/PBS buffers .
How can substituent modifications on the triazole or azetidine rings alter reactivity or bioactivity?
Q. Advanced
- Electronic effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the triazole ring increases electrophilicity at the aldehyde carbon, facilitating Schiff base formation. Hammett plots (σ values) correlate substituent effects with reaction kinetics .
- Steric effects : Bulkier azetidine substituents (e.g., benzyl vs. methyl) reduce enzymatic degradation rates in microsomal stability assays .
What green chemistry principles apply to the scalable synthesis of this compound?
Q. Basic
- Solvent selection : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and higher boiling point, reducing environmental impact .
- Catalyst recycling : Copper nanoparticles immobilized on silica gel enable ≥3 reuse cycles without significant activity loss, minimizing heavy metal waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
